
1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-4-(2-pyridinyl)piperazine, also known as PSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biological effects, including antipsychotic, anxiolytic, and antidepressant properties. In
Mechanism of Action
The exact mechanism of action of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to bind to several different receptor subtypes, including the 5-HT1A, 5-HT2A, and D2 receptors. This binding activity may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior, increase social interaction, and improve cognitive function. This compound has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine for lab experiments is its availability and purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for scientific research. However, one of the limitations of this compound is its potential toxicity. While this compound has been shown to be relatively safe in animal models, further studies are needed to determine its safety in humans.
Future Directions
There are several potential future directions for the research on 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine. One area of focus could be on the development of new this compound derivatives with improved therapeutic properties. Another area of research could be on the use of this compound in combination with other compounds for the treatment of certain diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a piperazine derivative that has been extensively studied for its potential applications in scientific research. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for scientific research. This compound has been shown to have a variety of biological effects, including antipsychotic, anxiolytic, and antidepressant properties. While further studies are needed to determine its safety and efficacy in humans, this compound has the potential to be a valuable tool for scientific research in the future.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-chloropyridine with N-phenylsulfonylpiperazine in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Scientific Research Applications
1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have antipsychotic, anxiolytic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-21(20,14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-16-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOQOTZMVMLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974316 |
Source


|
| Record name | 1-(Benzenesulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5879-57-2 |
Source


|
| Record name | 1-(Benzenesulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
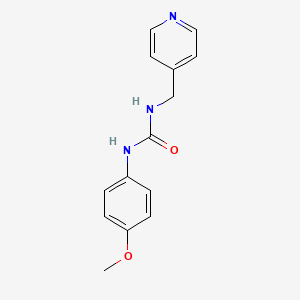
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)
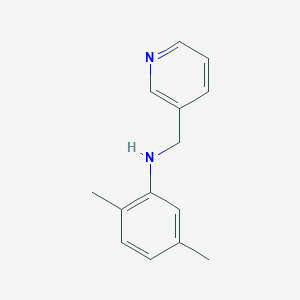
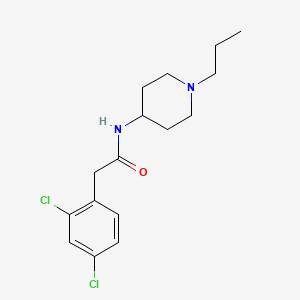
![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)
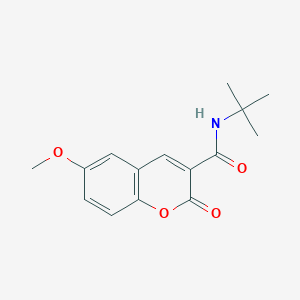

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
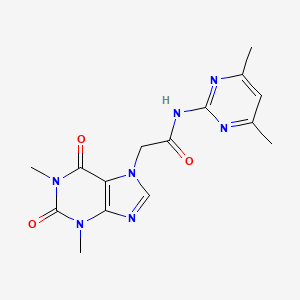
![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
